molecular formula C21H24N4O3S B1193733 VUF5391

VUF5391

Cat. No.: B1193733
M. Wt: 412.51
InChI Key: OQQHIMYQQGMURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF5391 is a non-imidazole histamine H3 receptor antagonist characterized by its high receptor affinity and oral bioavailability . Unlike traditional H3 antagonists containing an imidazole ring, this compound belongs to a newer class of compounds designed to avoid the pharmacokinetic limitations associated with imidazole-based structures, such as cytochrome P450 inhibition and species-specific receptor interactions.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.51

IUPAC Name

N-(1-(3-(4-nitrophenoxy)propyl)piperidin-4-yl)benzo[d]thiazol-2-amine

InChI

InChI=1S/C21H24N4O3S/c26-25(27)17-6-8-18(9-7-17)28-15-3-12-24-13-10-16(11-14-24)22-21-23-19-4-1-2-5-20(19)29-21/h1-2,4-9,16H,3,10-15H2,(H,22,23)

InChI Key

OQQHIMYQQGMURL-UHFFFAOYSA-N

SMILES

O=[N+](C(C=C1)=CC=C1OCCCN2CCC(NC3=NC(C=CC=C4)=C4S3)CC2)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF5391, VUF 5391, VUF-5391

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares VUF5391 with structurally and functionally related H3 receptor antagonists, focusing on molecular features, receptor affinity, species specificity, and pharmacological properties.

Structural Classification and Key Features

This compound
  • Structure: Non-imidazole scaffold with a rigid, lipophilic tail.
  • Species Specificity : Demonstrated activity across species, though exact differences require further validation .
  • Bioavailability : Good oral bioavailability, attributed to optimized lipophilicity and metabolic stability .
GT2331
  • Structure : Imidazole-based antagonist with a rigid, lipophilic tail attached to the 4(5)-position of the imidazole ring.
  • Affinity : High H3 receptor affinity, but its absolute stereochemical configuration was initially misassigned, complicating early structure-activity studies .
  • Species Specificity: Less pronounced species differences compared to non-imidazole compounds.
  • Limitations: Potential for off-target effects due to imidazole’s interaction with heme-containing enzymes .
SCH79687
  • Structure : Imidazole derivative with a benzene ring incorporated into the side chain to enhance rigidity and lipophilicity.
  • Affinity : Comparable to this compound but with higher metabolic instability in preclinical models .
  • Development : Highlighted Schering-Plough’s focus on imidazole-based optimization, later deprioritized due to bioavailability challenges .
A-317920 and A-331440 (Abbott Compounds)
  • Structure: Non-imidazole antagonists with distinct acylpiperazine and cyclopropyl ketone tails.
  • Affinity : High rodent H3 receptor affinity (A-317920: Ki ~2 nM), but significantly reduced human H3 receptor binding (Ki >1,000 nM), underscoring critical species differences .
  • Therapeutic Potential: Limited translational applicability due to human receptor discordance .
UCL1972
  • Structure: Non-imidazole analog with structural similarities to this compound.
  • Affinity : Slightly lower H3 affinity than this compound but comparable oral bioavailability.
  • Advantage : Reduced species variability compared to Abbott’s compounds .

Pharmacological and Developmental Considerations

Compound Structure Class H3 Affinity (Relative) Species Specificity Oral Bioavailability Development Status
This compound Non-imidazole High Moderate High Preclinical/Research phase
GT2331 Imidazole High Low Moderate Discontinued (stereochemical issues)
SCH79687 Imidazole High Low Low Discontinued (bioavailability)
A-317920 Non-imidazole High (rodent) High (rodent-only) Not reported Discontinued (human affinity)
UCL1972 Non-imidazole Moderate Moderate High Research phase
Key Findings:

Imidazole vs. Non-imidazole Scaffolds: Imidazole-based compounds (GT2331, SCH79687) face challenges in metabolic stability and enzyme interactions, whereas non-imidazole compounds (this compound, UCL1972) exhibit improved pharmacokinetic profiles . Structural rigidity and lipophilicity in non-imidazole antagonists enhance blood-brain barrier penetration, critical for central nervous system targets .

Species-Specific Affinity :

  • Abbott’s A-317920 exemplifies the pitfalls of species divergence, with >500-fold lower affinity for human vs. rodent H3 receptors. This compound and UCL1972 show more consistent cross-species activity, aiding translational research .

Oral Bioavailability :

  • This compound and UCL1972 outperform imidazole derivatives in oral absorption, likely due to reduced first-pass metabolism and enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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